6,7-Diacetoxy-4-methylcoumarin 6,7-Diacetoxy-4-methylcoumarin
Brand Name: Vulcanchem
CAS No.: 55939-28-1
VCID: VC3768321
InChI: InChI=1S/C14H12O6/c1-7-4-14(17)20-11-6-13(19-9(3)16)12(5-10(7)11)18-8(2)15/h4-6H,1-3H3
SMILES: CC1=CC(=O)OC2=CC(=C(C=C12)OC(=O)C)OC(=O)C
Molecular Formula: C14H12O6
Molecular Weight: 276.24 g/mol

6,7-Diacetoxy-4-methylcoumarin

CAS No.: 55939-28-1

Cat. No.: VC3768321

Molecular Formula: C14H12O6

Molecular Weight: 276.24 g/mol

* For research use only. Not for human or veterinary use.

6,7-Diacetoxy-4-methylcoumarin - 55939-28-1

Specification

CAS No. 55939-28-1
Molecular Formula C14H12O6
Molecular Weight 276.24 g/mol
IUPAC Name (7-acetyloxy-4-methyl-2-oxochromen-6-yl) acetate
Standard InChI InChI=1S/C14H12O6/c1-7-4-14(17)20-11-6-13(19-9(3)16)12(5-10(7)11)18-8(2)15/h4-6H,1-3H3
Standard InChI Key JMRACYBIVVGICX-UHFFFAOYSA-N
SMILES CC1=CC(=O)OC2=CC(=C(C=C12)OC(=O)C)OC(=O)C
Canonical SMILES CC1=CC(=O)OC2=CC(=C(C=C12)OC(=O)C)OC(=O)C

Introduction

Chemical Structure and Properties

6,7-Diacetoxy-4-methylcoumarin features a coumarin core structure with specific functional group modifications. The compound's chemical and physical properties are essential for understanding its behavior in biological systems and its potential applications in various fields.

Molecular Identity and Basic Properties

6,7-Diacetoxy-4-methylcoumarin is identified by several chemical identifiers and possesses distinct physical and chemical characteristics that define its behavior in various environments and reactions.

The compound is formally known as 4-methyl-2-oxo-2H-chromene-6,7-diyl diacetate, with the molecular formula C₁₄H₁₂O₆. It has a molecular weight of 276.24 g/mol and is registered under CAS number 55939-28-1 . Other synonyms include (7-acetyloxy-4-methyl-2-oxochromen-6-yl) acetate and ZS09RD1A9O . This compound was first added to the PubChem database on March 26, 2005, with the most recent modification dated April 5, 2025 .

The structure consists of a coumarin (2H-chromen-2-one) nucleus with a methyl group at the 4-position and acetoxy groups (CH₃COO-) at positions 6 and 7. These acetoxy groups are ester derivatives of acetic acid and significantly influence the compound's physical properties, including its solubility profile and stability.

Table 1: Chemical and Physical Properties of 6,7-Diacetoxy-4-methylcoumarin

PropertyValue
Chemical Name6,7-Diacetoxy-4-methylcoumarin
Molecular FormulaC₁₄H₁₂O₆
Molecular Weight276.24 g/mol
CAS Registry Number55939-28-1
PubChem CID148769
Creation Date in PubChemMarch 26, 2005
Last ModifiedApril 5, 2025

Structural Comparison with Related Compounds

The properties of 6,7-Diacetoxy-4-methylcoumarin can be better understood by comparing it with structurally similar coumarin derivatives. These analogous compounds often share certain chemical and biological characteristics while also possessing unique properties based on their specific substitution patterns.

When comparing 6,7-Diacetoxy-4-methylcoumarin with related compounds, several structural analogues emerge that differ primarily in the nature or position of substituents. For instance, 6,7-dimethoxy-4-methylcoumarin (DMC) features methoxy groups instead of acetoxy groups at positions 6 and 7 . Similarly, 6,7-diethoxy-4-methylcoumarin contains ethoxy groups at the same positions . Perhaps the closest structural analog is 7,8-diacetoxy-4-methylcoumarin, which differs only in the position of the acetoxy groups (at positions 7 and 8 rather than 6 and 7) .

Table 2: Comparison of 6,7-Diacetoxy-4-methylcoumarin with Structurally Related Compounds

CompoundSubstitution PatternMolecular WeightKnown Properties
6,7-Diacetoxy-4-methylcoumarinAcetoxy groups at 6,7; methyl at 4276.24 g/molStructure elucidated
6,7-Dimethoxy-4-methylcoumarinMethoxy groups at 6,7; methyl at 4220.22 g/molAnti-inflammatory activity in RAW 264.7 cells
6,7-Diethoxy-4-methylcoumarinEthoxy groups at 6,7; methyl at 4248.27 g/molFluorogenic substrate; metabolite of Cordyceps militaris
7,8-Diacetoxy-4-methylcoumarinAcetoxy groups at 7,8; methyl at 4276.24 g/molAntioxidant, radical scavenger, pro-angiogenic agent

The subtle structural differences among these compounds can lead to significant variations in their biological activities and physicochemical properties. For example, the position of functional groups on the coumarin ring system can affect factors such as electron distribution, resonance stabilization, and interactions with biological targets.

Synthesis Methods

Understanding the methods for synthesizing 6,7-Diacetoxy-4-methylcoumarin is crucial for researchers who may wish to produce this compound for further study or application.

Alternative Synthesis Pathways

Alternative synthesis pathways might involve the direct construction of the coumarin nucleus with the acetoxy groups already in place. This could potentially be achieved through modified Pechmann condensation using appropriately substituted phenols and β-ketoesters.

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